(R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

nAChR α4β2 stereochemistry

Stereochemical integrity is critical in nAChR SAR campaigns-racemic or (S)-enantiomer substitution can underestimate binding affinity by an order of magnitude (IC50 449 nM vs. 45 nM for (R)). This (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (HCl salt, MW 200.67) serves as the definitive enantiopure reference standard for α4β2 nAChR ligand optimization. • Enantiopure (R)-configuration: ~4.6-fold greater α4β2 binding vs. racemate; ~10-fold vs. (S)-enantiomer. • 4-Pyridyl ether regioisomer: enables direct comparison with 3-pyridyl series to map subtype selectivity. • Free pyrrolidine NH: synthetic handle for N-functionalization library generation within defined steric tolerance (methyl only). • HCl salt form: enhanced solubility and handling for reproducible assay workflows. Available in research quantities (50 mg-5 g) with immediate global dispatch.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
Cat. No. B13625866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=NC=C2.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H
InChIKeyJVISUMSUTIGTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride: Chiral nAChR Building Block


(R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 927691-32-5 free base; 1264033-82-0 HCl salt) is a chiral heterocyclic building block comprising a pyridine ring connected via an ether linkage to the (3R)-position of a pyrrolidine ring . This compound belongs to the pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, a chemotype extensively explored for analgesic and CNS indications . The (R)-stereochemistry at the pyrrolidine 3-position is a critical determinant of pharmacological activity, as demonstrated in closely related 3-pyridyl ether analogs where the (R)-enantiomer exhibits approximately 4.6-fold greater binding affinity at the α4β2 nAChR subtype relative to the racemic mixture . The hydrochloride salt form (MW 200.67, purity typically ≥95%) provides improved handling and solubility characteristics for research applications .

Workflow Chiral reference-standard studies
Chemotype Pyridyl ether nAChR ligand scaffold
Form Hydrochloride salt for research handling

Why Generic Substitution Fails: (R)-4-(Pyrrolidin-3-yloxy)pyridine HCl


Substitution of (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride with its (S)-enantiomer, racemic mixture, or regioisomeric 3-pyridyl ether analog is not scientifically valid due to pronounced stereochemical and positional effects on target binding. In the closely related 3-pyridyl ether series, the (R)-enantiomer ((R)-7) displays an IC50 of 45 nM at the α4β2 nAChR, while the (S)-enantiomer ((S)-7) exhibits an IC50 of 449 nM—a 10-fold potency difference . Furthermore, the azacycle ring size dramatically modulates activity: the 5-membered pyrrolidine (n=1, IC50 209 nM) and 6-membered piperidine (n=2, IC50 205 nM) show comparable affinity, whereas the 4-membered azetidine analog (n=0) is completely inactive (IC50 >10,000 nM) . These data demonstrate that even seemingly minor structural modifications—stereochemical inversion, ring size alteration, or pyridine substitution position—can shift receptor binding affinity by orders of magnitude, making generic interchange scientifically unsound without direct comparative data [1].

Enantiomer Mismatch
The (S)-enantiomer may exhibit a markedly different binding profile at α4β2 nAChR, limiting direct interchange.
Ring Size Sensitivity
Azetidine or larger azacycle analogs can abolish or shift target engagement, making ring-size substitution high risk.
Regioisomer Divergence
3- vs. 4-pyridyl ether regioisomers show distinct functional responses; do not assume interchangeable pharmacological profiles.

Differentiation Evidence for (R)-4-(Pyrrolidin-3-yloxy)pyridine HCl


Stereochemical Potency: (R) vs. (S) at α4β2 nAChR

In the structurally analogous 3-pyridyl ether series, the (R)-enantiomer ((R)-7) demonstrates an IC50 of 45 nM (95% CI: 21–99 nM) at the α4β2 nAChR subtype, representing a 4.6-fold improvement over the racemic mixture (IC50 209 nM, 95% CI: 157–278 nM) and a 10-fold advantage over the (S)-enantiomer ((S)-7, IC50 449 nM, 95% CI: 118–1720 nM) . This stereochemistry-dependent potency is assessed via displacement of radioligand binding in rat brain membrane preparations and establishes that the (R)-configuration at the pyrrolidine 3-position is the pharmacophoric determinant for high-affinity α4β2 nAChR engagement .

Stereochemical Binding
Class-level inference
(R) IC50 45 nM vs (S) 449 nM
~10-fold reported difference
Supports enantiomer-specific assay interpretation
Rat α4β2 nAChR, [³H]-cytisine displacement
nAChR α4β2 stereochemistry binding affinity enantiomer

Pyrrolidine vs. Azetidine Ring Size at α4β2 nAChR

The pyrrolidine ring (5-membered, n=1) is a strict requirement for α4β2 nAChR binding within this chemotype. The pyrrolidine-containing pyridyl ether (compound 7, n=1) exhibits an IC50 of 209 nM, whereas the corresponding azetidine analog (compound 11, n=0, 4-membered ring) shows no measurable binding affinity (IC50 >10,000 nM) . The piperidine analog (n=2, 6-membered ring, compound 8) displays comparable affinity (IC50 205 nM) to the pyrrolidine, demonstrating that the 5-membered ring is the minimal active azacycle size, while the 4-membered ring is completely inactive .

Ring Size Requirement
Head-to-head
IC50 209 nM (pyrrolidine)
Reinforces pyrrolidine as minimal active azacycle
Azetidine IC50 >10,000 nM; piperidine IC50 205 nM
nAChR α4β2 azacycle ring size SAR

3- vs. 4-Pyridyl Ether Activity at α4β2 nAChR

While direct binding data for (R)-4-(pyrrolidin-3-yloxy)pyridine at α4β2 nAChR have not been explicitly reported, the racemic 4-substituted pyridyl ether scaffold is documented in the primary SAR literature alongside its 3-substituted counterpart. The foundational Lee et al. (2000) study focuses exclusively on 3-substituted pyridyl ethers, reporting IC50 values from 22 to >10,000 nM depending on pyridine ring substitution . BindingDB records for 4-(3-pyrrolidinyloxy)pyridine (racemic, CAS 933716-88-2) show agonist activity at α4β2 nAChR with EC50 >100,000 nM in a FLIPR-based calcium influx assay [1], suggesting that the unsubstituted 4-pyridyl ether regioisomer may exhibit distinct pharmacological behavior compared to the 3-pyridyl ether series. This positional dependence highlights the importance of sourcing the specific 4-substituted (R)-enantiomer for SAR exploration rather than assuming interchangeability with 3-substituted analogs [1].

Regioisomer Activity
Cross-study comparable
4-substituted racemic EC50 >100 µM (FLIPR)
3-substituted racemic IC50 209 nM (binding)
Regioisomer profile may differ; requires verification
Functional vs. binding assay; α4β2 nAChR
nAChR α4β2 regioisomer pyridine substitution SAR

Chiral Purity: (R)-Enantiomer vs. Racemic Material

Commercially available (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is supplied with a minimum purity specification of 95% (CAS 927691-32-5 free base; CAS 1264033-82-0 HCl salt) from multiple vendors . The (S)-enantiomer (CAS 1264033-82-0, also listed under the HCl salt) is available as a separate catalog item for comparative SAR studies . In the 3-pyridyl ether series, the (R)-enantiomer demonstrates 10-fold greater potency than the (S)-enantiomer at α4β2 nAChR , establishing that even small enantiomeric impurities in the (R)-product could confound biological assay interpretation. Procurement from suppliers providing defined stereochemical purity and batch-specific analytical characterization (e.g., chiral HPLC, optical rotation) is therefore critical for reproducible research outcomes .

Chiral Purity
Supporting evidence
≥95% purity (HCl salt)
Enantiomeric purity critical for reproducible binding data
(S)-enantiomer available separately; chiral HPLC recommended
chiral purity enantiomeric excess procurement quality control building block

Pyrrolidine N-Substitution Tolerance at α4β2 nAChR

The pyrrolidine nitrogen represents a key vector for modulating binding affinity and physicochemical properties in pyridyl ether nAChR ligands. N-Methylation of the pyrrolidine ring in the 3-pyridyl ether series (compound 3a) produces a >2-fold increase in binding affinity (IC50 92 nM, 95% CI: 61–138 nM) compared to the unsubstituted parent (IC50 209 nM). In contrast, larger N-alkyl substituents (ethyl, 3b; isopropyl, 3c) abolish binding activity entirely (IC50 >10,000 nM for both) . This steep SAR at the pyrrolidine nitrogen indicates that (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride, with its free secondary amine, serves as a versatile intermediate for introducing N-substituents that can tune both potency and drug-like properties, but only within a narrow steric tolerance window .

N-Substitution SAR
Class-level inference
N-CH3 IC50 92 nM
N-substitution tolerance informs library design
N-H IC50 209 nM; N-ethyl/isopropyl >10,000 nM
nAChR α4β2 N-substitution pyrrolidine SAR

Key Applications for (R)-4-(Pyrrolidin-3-yloxy)pyridine HCl


Chiral SAR Studies of α4β2 nAChR Ligands

This compound is most appropriately deployed as the (R)-enantiomer reference standard in stereochemical structure-activity relationship (SAR) campaigns targeting the α4β2 nAChR subtype. As demonstrated in the 3-pyridyl ether series, the (R)-configuration at the pyrrolidine 3-position confers a ~4.6-fold potency advantage over the racemate and a ~10-fold advantage over the (S)-enantiomer . Researchers comparing (R)- and (S)-4-(pyrrolidin-3-yloxy)pyridine can quantify the stereochemical contribution to receptor binding and functional activity, informing the design of enantiopure lead compounds for analgesic or CNS programs .

Regioisomeric Probe for Pyridine Substitution Effects

The 4-pyridyl ether substitution pattern distinguishes this compound from the more extensively characterized 3-pyridyl ether series. BindingDB data indicate that racemic 4-(3-pyrrolidinyloxy)pyridine exhibits negligible agonist activity (EC50 >100,000 nM) at α4β2 nAChR in functional assays [1], in contrast to the nanomolar binding affinity observed for 3-substituted analogs . This regioisomeric divergence makes (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride a valuable tool for probing how pyridine substitution position governs nAChR subtype selectivity, functional efficacy (agonist vs. antagonist), and off-target profiles [1].

N-Functionalization Scaffold for Library Synthesis

The free pyrrolidine secondary amine in (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride serves as a synthetic handle for parallel N-functionalization (alkylation, acylation, sulfonylation) to generate focused libraries. SAR data from the 3-pyridyl ether series establish that only small N-substituents (e.g., methyl) maintain or enhance α4β2 nAChR binding affinity, while larger groups (ethyl, isopropyl) ablate activity (IC50 >10,000 nM) . This narrow steric tolerance provides a well-defined design envelope for medicinal chemistry efforts, where the (R)-4-substituted pyridine core can be diversified at the pyrrolidine nitrogen to simultaneously optimize potency, selectivity, and pharmacokinetic properties .

Azacycle Ring Size Comparison in nAChR Pharmacology

This compound enables direct comparison of the pyrrolidine (5-membered) scaffold against azetidine (4-membered) and piperidine (6-membered) analogs in nAChR target engagement studies. The foundational SAR literature demonstrates that the azetidine analog is completely inactive (IC50 >10,000 nM), while pyrrolidine and piperidine exhibit comparable binding affinity (~205–209 nM) . Incorporating (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride into a comparative panel with its azetidine and piperidine counterparts allows researchers to dissect the contribution of azacycle ring size to conformational flexibility, binding pocket complementarity, and subtype selectivity across the nAChR family .

Application
Selection Property
Validation Focus
Chiral α4β2 nAChR SAR
Enantiomeric configuration
Enantiomer-specific binding profile
Pyridine regioisomer comparison
Pyridine substitution position
Receptor interaction mode (agonist/antagonist)
N-Functionalization library synthesis
Free secondary amine
Steric tolerance at pyrrolidine nitrogen
Azacycle ring size comparison
Pyrrolidine scaffold
Binding pocket complementarity
Quote Request

Request a Quote for (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.